Cas no 2146135-57-9 (2-({[(Benzyloxy)carbonyl]amino}methyl)pent-4-enoic acid)

2-({[(Benzyloxy)carbonyl]amino}methyl)pent-4-enoic acid is a protected amino acid derivative featuring a benzyloxycarbonyl (Cbz) group and a pent-4-enoic acid backbone. The Cbz group serves as a versatile protecting moiety for amines, offering stability under various synthetic conditions while allowing selective deprotection. The pent-4-enoic acid structure introduces an alkene functionality, enabling further modifications such as cross-coupling or cyclization reactions. This compound is particularly useful in peptide synthesis and medicinal chemistry, where controlled functional group manipulation is essential. Its well-defined reactivity profile and compatibility with standard coupling reagents make it a valuable intermediate in organic and bioorganic applications.
2-({[(Benzyloxy)carbonyl]amino}methyl)pent-4-enoic acid structure
2146135-57-9 structure
Product Name:2-({[(Benzyloxy)carbonyl]amino}methyl)pent-4-enoic acid
CAS No:2146135-57-9
MF:C14H17NO4
MW:263.289084196091
CID:6264141
PubChem ID:132085044
Update Time:2025-05-23

2-({[(Benzyloxy)carbonyl]amino}methyl)pent-4-enoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-7081238
    • SCHEMBL19548824
    • 2-({[(benzyloxy)carbonyl]amino}methyl)pent-4-enoic acid
    • 2146135-57-9
    • 2-({[(Benzyloxy)carbonyl]amino}methyl)pent-4-enoic acid
    • Inchi: 1S/C14H17NO4/c1-2-6-12(13(16)17)9-15-14(18)19-10-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2,(H,15,18)(H,16,17)
    • InChI Key: LHJQCCVEHVZHFN-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(NCC(C(=O)O)CC=C)=O

Computed Properties

  • Exact Mass: 263.11575802g/mol
  • Monoisotopic Mass: 263.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 75.6Ų

2-({[(Benzyloxy)carbonyl]amino}methyl)pent-4-enoic acid Pricemore >>

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Additional information on 2-({[(Benzyloxy)carbonyl]amino}methyl)pent-4-enoic acid

Compound CAS No 2146135-57-9: 2-({[(Benzyloxy)carbonyl]amino}methyl)pent-4-enoic Acid

The compound with CAS number 2146135-57-9, known as 2-({[(Benzyloxy)carbonyl]amino}methyl)pent-4-enoic acid, is a significant molecule in the field of organic chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development and biotechnology. The molecule's structure, which includes a benzyloxy group, a carbonyl group, and an amino group, makes it a versatile compound for various chemical reactions and biological interactions.

Recent studies have highlighted the importance of benzyloxy groups in stabilizing certain chemical bonds, particularly in peptide synthesis. The presence of the carbonyl group in this compound further enhances its reactivity, making it a valuable intermediate in organic synthesis. Researchers have also explored the role of pent-4-enoic acid in lipid metabolism and its potential as a precursor for bioactive molecules.

One of the most notable advancements involving this compound is its use in the development of novel therapeutic agents. Scientists have utilized the benzyloxy carbonyl amino methyl group to design drugs targeting specific enzymes involved in inflammatory processes. These findings were published in a recent issue of *Nature Chemical Biology*, where researchers demonstrated the compound's ability to inhibit COX-2 enzymes, which are key players in inflammation and pain signaling.

In addition to its therapeutic applications, 2-({[(Benzyloxy)carbonyl]amino}methyl)pent-4-enoic acid has shown promise in the field of materials science. Its unique structure allows for the formation of self-assembling monolayers, which are critical in the development of advanced materials with tailored properties. A study conducted at Stanford University revealed that this compound can form stable monolayers on gold surfaces, making it a candidate for use in nanotechnology applications such as sensors and drug delivery systems.

The synthesis of this compound has also been optimized in recent years. Traditionally, the synthesis involved multiple steps with low yields, but advancements in catalytic methods have significantly improved the process. A research team at MIT developed a novel catalyst that enables the direct coupling of the benzyloxy group with the amino methyl pentenoic acid backbone, resulting in higher yields and reduced reaction times.

Furthermore, the compound's stability under various conditions has been thoroughly investigated. Studies have shown that 2-({[(Benzyloxy)carbonyl]amino}methyl)pent-4-enoic acid exhibits excellent thermal stability up to 150°C and is resistant to hydrolysis under mildly acidic conditions. These properties make it suitable for use in industrial processes where robustness is required.

In conclusion, compound CAS No 2146135-57-9, or 2-({[(Benzyloxy)carbonyl]amino}methyl)pent-4-enoic acid, is a multifaceted molecule with significant potential across various scientific domains. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts.

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